Rhynchophylline

Übersicht

Beschreibung

Rhynchophylline is a plant-derived tetracyclic oxindole alkaloid found in certain species of Uncaria, notably Uncaria rhynchophylla and Uncaria tomentosa . It is also present in the leaves of Mitragyna speciosa and Mitragyna tubulosa . This compound has been traditionally used in herbal medicine for its various therapeutic properties, including anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The asymmetric total syntheses of rhynchophylline and its isomer, isothis compound, have been achieved through a series of 17 and 16 steps, respectively, starting from butanal and ethyl acrylate . The synthesis involves Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine .

Industrial Production Methods: the extraction from natural sources, such as Uncaria species, remains a common method due to the compound’s natural abundance in these plants .

Analyse Chemischer Reaktionen

Types of Reactions: Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound, which is a C7 spiroisomer of this compound .

Wissenschaftliche Forschungsanwendungen

Rhynchophylline (Rhy), an indole alkaloid derived from Uncaria species, possesses a range of pharmacological properties, making it a candidate for various therapeutic applications . It is extracted and purified from Uncaria, a plant found in Chinese provinces such as Guangxi, Guangdong, Fujian, Guizhou, and Sichuan . Traditionally, this compound has been used in traditional Chinese medicine (TCM) to treat conditions such as high blood pressure, convulsions, vertigo, coma, and dizziness .

Scientific Research Applications

This compound has demonstrated potential in treating central nervous system (CNS) disorders, including epilepsy, drug addiction, neurodegenerative diseases, cerebral ischemia, and vascular dementia . Its mechanisms of action involve modulating neurotransmitters, suppressing calcium channels, and inhibiting inflammation . Studies highlight its neuroprotective effects in models of Parkinson's disease (PD) and Alzheimer's disease (AD), as well as its role in treating pulmonary fibrosis and cardiovascular diseases .

Neuroprotective Effects

This compound exhibits neuroprotective properties in both cellular and animal models of Parkinson's Disease (PD) . It prevents neurotoxicity and apoptosis caused by 1-methyl-4-phenylpyridinium ion (MPP+) in primary cerebellar granule neurons . In mice induced with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), this compound reduced the loss of dopaminergic neurons and reversed the secretion of inflammatory cytokines .

Metabolomic analysis has identified retinol, arachidonic acid, glycerophospholipid, and purine metabolism as key targets through which this compound ameliorates metabolic disorders in PD . To enhance its effectiveness in treating PD, researchers have developed a thermosensitive gel for brain-targeted delivery of this compound via intranasal administration, which showed improved bioavailability and brain targeting compared to oral administration .

In Alzheimer's Disease (AD) models, this compound rescues the impairment of synaptic plasticity in the hippocampus and improves cognitive dysfunctions . It also reduces amyloid plaque burden and inflammation by regulating the ubiquitin proteasome system, angiogenesis, and microglial functional states .

Anti-inflammatory Activity

This compound's anti-inflammatory properties contribute to its therapeutic effects in various conditions. It reduces experimental intraperitoneal adhesion and decreases levels of Interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α . Additionally, it inhibits the TGF-β1-induced activation of Smad and MAPK signaling in vivo, which is relevant to its anti-asthma effects .

Cardiovascular Applications

This compound has shown promise in treating atherosclerosis and other cardiovascular diseases . It can reduce blood lipid levels and modulate key proteins involved in hypertension . In spontaneously hypertensive rats (SHR), this compound promoted vascular adventitial fibroblasts apoptosis in the thoracic aorta, accelerating thoracic aorta wall reconstruction and attenuating the deposition of the extracellular matrix . It also protects against myocardial damage in type 2 diabetes (T2DM) mice and promotes cardiomyocyte contraction . Furthermore, this compound improves endothelial dysfunction by activating the Src-PI3K/Akt pathway and increasing nitric oxide (NO) production .

Other Applications

Wirkmechanismus

Rhynchophylline exerts its effects through several mechanisms:

Calcium Channel Blocker: It inhibits calcium ion entry in vascular smooth muscle, contributing to its antihypertensive effects.

NMDA Antagonist: Acts as a non-competitive NMDA antagonist, which may contribute to its neuroprotective properties.

Regulation of Calcium Homeostasis: this compound regulates calcium homeostasis by antagonizing the phosphorylation of ryanodine receptor 2, which is crucial in improving diabetic cardiomyopathy.

Vergleich Mit ähnlichen Verbindungen

Rhynchophylline is chemically related to other indole alkaloids, such as mitragynine . Similar compounds include:

Isothis compound: A C7 spiroisomer of this compound with similar biological activities.

Mitragynine: Another indole alkaloid found in Mitragyna speciosa, known for its psychoactive properties.

This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and cardiovascular protective effects, making it a compound of significant interest in both traditional and modern medicine .

Biologische Aktivität

Rhynchophylline (Rhy) is a significant indole alkaloid derived from the Uncaria species, particularly Uncaria rhynchophylla. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. The following sections detail the pharmacological actions, mechanisms of action, and relevant case studies associated with this compound.

Pharmacological Actions

This compound exhibits a wide range of pharmacological effects:

- Anti-inflammatory Activity : Rhy has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models. It inhibits the activation of the MAPK/NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

- Neuroprotective Effects : Rhy protects against neurodegeneration by inhibiting tau hyperphosphorylation and reducing Aβ aggregation in models of Alzheimer’s disease (AD). It also enhances synaptic plasticity and reduces dopaminergic neuron loss in models of Parkinson’s disease (PD) .

- Cardiovascular Benefits : The compound improves endothelial function and promotes vasodilation by blocking L-type calcium channels. It has protective effects against myocardial damage and regulates intracellular calcium homeostasis .

This compound's mechanisms of action are multifaceted:

- Calcium Homeostasis Regulation : Rhy modulates calcium levels in cardiomyocytes, which is crucial for maintaining cardiac function. It downregulates ryanodine receptor phosphorylation while upregulating phospholamban phosphorylation to enhance cardiac contractility .

- Neurotransmitter Modulation : Rhy influences neurotransmitter systems, particularly by affecting GABAergic and glutamatergic signaling pathways, which may contribute to its effects on sleep regulation and neuroprotection .

- Inhibition of Inflammatory Pathways : By suppressing the production of inflammatory mediators and blocking key signaling pathways (e.g., TGF-β1, Smad), Rhy effectively mitigates inflammation in various tissues .

Case Studies and Research Findings

Numerous studies have highlighted the therapeutic potential of this compound:

Eigenschaften

CAS-Nummer |

76-66-4 |

|---|---|

Molekularformel |

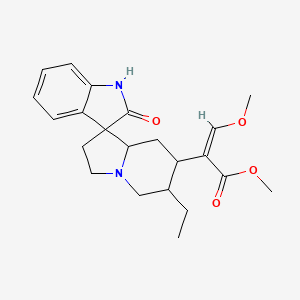

C22H28N2O4 |

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |

InChI-Schlüssel |

DAXYUDFNWXHGBE-UKMPBLTPSA-N |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Isomerische SMILES |

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Kanonische SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.